

Physical and chemical properties of 2-Ethyl-4,6-dihydroxypyrimidine

Author: BenchChem Technical Support Team. **Date:** January 2026

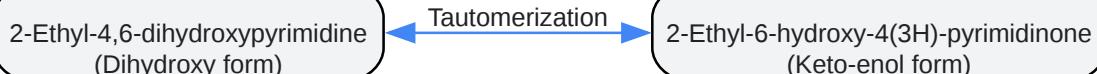
Compound of Interest

Compound Name: **2-Ethyl-4,6-dihydroxypyrimidine**

Cat. No.: **B152359**

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **2-Ethyl-4,6-dihydroxypyrimidine**


For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-Ethyl-4,6-dihydroxypyrimidine**. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. This document collates available data on the compound's structure, physical characteristics, chemical reactivity, and spectroscopic profile. Detailed experimental protocols for its synthesis and analysis are also presented. Furthermore, potential biological activities are discussed based on the known pharmacology of related pyrimidine derivatives.

Chemical Structure and Tautomerism

2-Ethyl-4,6-dihydroxypyrimidine (CAS No: 3709-98-6) is a substituted pyrimidine with the molecular formula C₆H₈N₂O₂.^[1] A key feature of this molecule is its existence in several tautomeric forms. The dihydroxy form can exist in equilibrium with its keto-enol isomers, primarily 2-ethyl-6-hydroxypyrimidin-4(3H)-one.^{[1][2]} This tautomerism is crucial as it influences the compound's physicochemical properties, reactivity, and its potential interactions with biological targets.

Tautomeric Equilibrium of 2-Ethyl-4,6-dihydroxypyrimidine

[Click to download full resolution via product page](#)

Caption: Tautomeric forms of **2-Ethyl-4,6-dihydroxypyrimidine**.

Physical and Chemical Properties

Quantitative data for **2-Ethyl-4,6-dihydroxypyrimidine** is limited in publicly available literature. The data presented below is a combination of computed values and experimental data for the closely related parent compound, 4,6-dihydroxypyrimidine.

Table 1: Physical and Chemical Properties

Property	Value	Source
Molecular Formula	C ₆ H ₈ N ₂ O ₂	[1]
Molecular Weight	140.14 g/mol	[1]
IUPAC Name	2-ethyl-4-hydroxy-1H-pyrimidin-6-one	[1]
CAS Number	3709-98-6	[1]
Melting Point	>300 °C (for 4,6-dihydroxypyrimidine)	[3] [4] [5]
Boiling Point	358.5 °C at 760 mmHg (for 4,6-dihydroxypyrimidine)	[6] [7]
Water Solubility	2.5 g/L at 20 °C (for 4,6-dihydroxypyrimidine)	[3] [8]
XLogP3	-0.4	[1]
pKa	Two protonation stages observed in strong acidic media.	[2] [9]

Studies on the basicity of 4,6-dihydroxypyrimidine derivatives have shown that alkyl substituents at the 2-position increase the basicity of the compound.[\[2\]](#)[\[9\]](#) In a strong acidic medium (0.1–99.5% H₂SO₄), 6-hydroxy-2-ethylpyrimidine-4(3H)-one exhibits two protonation stages.[\[2\]](#)[\[9\]](#)

Spectroscopic Data

Detailed spectroscopic data for **2-Ethyl-4,6-dihydroxypyrimidine** is not readily available. The following table provides expected spectroscopic characteristics based on data from closely related compounds.

Table 2: Spectroscopic Data

Technique	Expected Observations
¹ H NMR	Signals corresponding to the ethyl group (a quartet and a triplet), a singlet for the proton at the 5-position, and broad signals for the N-H and O-H protons.
¹³ C NMR	Resonances for the ethyl group carbons, and distinct signals for the pyrimidine ring carbons, including those bearing the hydroxyl/oxo groups.
IR Spectroscopy	Characteristic absorption bands for O-H and N-H stretching (around 3100-3400 cm ⁻¹), C=O stretching (around 1650-1700 cm ⁻¹), and C=C and C=N stretching of the pyrimidine ring.
Mass Spectrometry	A molecular ion peak [M] ⁺ corresponding to its molecular weight (140.14 g/mol).

Synthesis and Experimental Protocols

Synthesis of 2-Ethyl-4,6-dihydroxypyrimidine

A common method for the synthesis of 2-substituted-4,6-dihydroxypyrimidines involves the condensation of a malonic ester with an appropriate amidine or isourea derivative. The following is a representative protocol adapted from procedures for similar compounds.

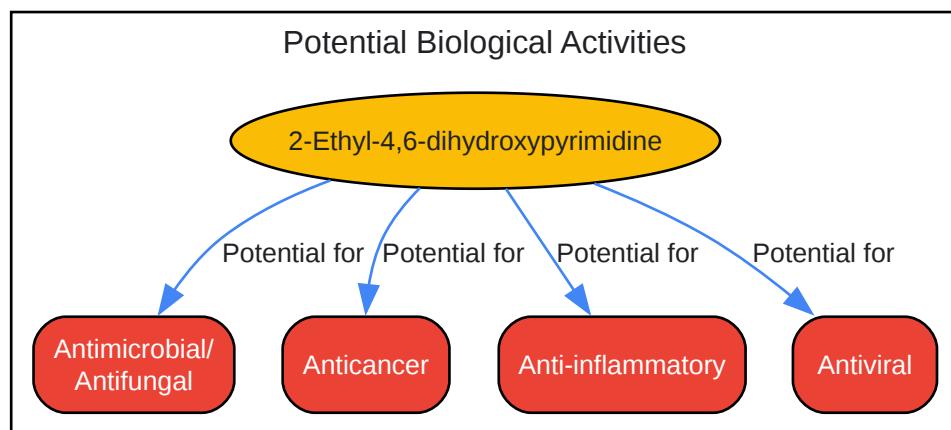
[Click to download full resolution via product page](#)

Caption: A general workflow for the synthesis of **2-Ethyl-4,6-dihydroxypyrimidine**.

Experimental Protocol:

- Preparation of Sodium Methoxide Solution: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in anhydrous methanol under an inert atmosphere.
- Reaction: To the cooled sodium methoxide solution, add O-ethylisourea hydrochloride. Then, add diethyl malonate dropwise while maintaining the temperature between 0 °C and 30 °C.
- Work-up: After the reaction is complete (monitored by TLC), acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
- Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or water.

Determination of Melting Point


The melting point can be determined using a standard melting point apparatus. A small amount of the purified compound is packed into a capillary tube and heated slowly. The temperature range over which the substance melts is recorded.

Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra can be recorded on a standard NMR spectrometer (e.g., 400 MHz). The sample is typically dissolved in a deuterated solvent such as DMSO-d₆.
- IR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
- Mass Spectrometry: Mass spectra can be acquired using techniques such as electrospray ionization (ESI) or electron impact (EI) on a mass spectrometer.

Potential Biological Activity and Applications

While specific biological activities of **2-Ethyl-4,6-dihydroxypyrimidine** are not extensively documented, the pyrimidine scaffold is a well-known pharmacophore present in numerous biologically active compounds.^[10] Derivatives of dihydropyrimidines have shown a wide range of pharmacological effects.^{[10][11]}

[Click to download full resolution via product page](#)

Caption: Potential areas of biological investigation for **2-Ethyl-4,6-dihydroxypyrimidine**.

- Antimicrobial and Antifungal Activity: Many pyrimidine derivatives exhibit potent activity against various bacterial and fungal strains.[10][12]
- Anticancer Activity: The pyrimidine ring is a core structure in many anticancer drugs, such as 5-fluorouracil.[10]
- Anti-inflammatory Effects: Certain pyrimidine derivatives have demonstrated anti-inflammatory properties.[10]
- Antiviral Properties: The pyrimidine core is central to several antiviral nucleoside analogs.[12]

Given these precedents, **2-Ethyl-4,6-dihydroxypyrimidine** represents a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore its biological activity profile.

Conclusion

2-Ethyl-4,6-dihydroxypyrimidine is a heterocyclic compound with interesting chemical features, most notably its tautomeric nature. While specific experimental data on its physical properties are sparse, its chemical behavior and spectroscopic characteristics can be inferred from related compounds. The synthetic routes are accessible, making it a viable scaffold for further chemical exploration and drug discovery efforts. Future research should focus on

obtaining precise experimental data for its physical properties and systematically evaluating its biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Ethyl-4,6-dihydroxypyrimidine | C6H8N2O2 | CID 520836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chembk.com [chembk.com]
- 4. 4,6-Dihydroxypyrimidine | 1193-24-4 [chemicalbook.com]
- 5. 4,6-Dihydroxypyrimidine | CAS#:1193-24-4 | Chemsoc [chemsoc.com]
- 6. 4,6-Dihydroxypyrimidine_Tiande Chemical [tdchem.com]
- 7. 4,6-Dihydroxypyrimidine_Weifang Binhai Petro-Chem Co., Ltd. [binhaishihua.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Physical and chemical properties of 2-Ethyl-4,6-dihydroxypyrimidine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b152359#physical-and-chemical-properties-of-2-ethyl-4,6-dihydroxypyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com